molecular formula C9H11N5OS B1476290 (3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2098046-47-8

(3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B1476290
CAS RN: 2098046-47-8
M. Wt: 237.28 g/mol
InChI Key: NVQOLGBKIWXURS-UHFFFAOYSA-N
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Description

3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, also known as AATDM, is an organic compound of the azetidinone family. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, an oxygen atom, a carbon atom, and a sulfur atom. AATDM has been used in various scientific research applications, including in the synthesis of novel compounds, as a catalyst for reactions, and as a potential therapeutic agent. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AATDM.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

A study explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, specifically azetidinones and thiazolidinones, derived from substituted benzothiazoles. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential pharmacological significance (Mistry & Desai, 2006).

Antimicrobial and Anticancer Agents

Another research effort focused on synthesizing novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives. These compounds showed promising in vitro antimicrobial and anticancer activities, outperforming reference drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant Evaluation of Benzotriazoles

Research on novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities alongside excellent anticonvulsant activity for certain compounds. This illustrates the potential of such heterocyclic compounds in developing new anticonvulsant drugs (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Silver Complexes in Chemotherapy

A study on novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting Thioredoxin Reductase (TrxR) showed significant in vitro antitumor activity. These complexes were more effective than cisplatin against various cancer cell lines, highlighting their potential as chemotherapeutic tools (Pellei et al., 2023).

Anticoronavirus and Antitumoral Activity

The discovery of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones highlighted the structural impact on biological properties. These compounds exhibited promising in vitro anticoronavirus and antitumoral activities, with mode-of-action studies indicating inhibition of tubulin polymerization as a mechanism for antitumoral activity (Jilloju et al., 2021).

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5OS/c1-5-8(16-6(2)11-5)9(15)14-3-7(4-14)12-13-10/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQOLGBKIWXURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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(3-Azidoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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